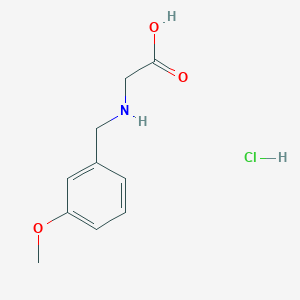![molecular formula C11H16N2O2 B8179862 3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid](/img/structure/B8179862.png)
3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid is an organic compound that features both amino and phenyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a phenyl group attached to a propanoic acid backbone, with an aminoethyl group linked to the central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid typically involves the reaction of a phenylpropanoic acid derivative with an aminoethylamine. One common method includes the following steps:
Starting Materials: Phenylpropanoic acid and 2-aminoethylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as:
Batch Reactors: Large-scale batch reactors with controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow systems to enhance efficiency and yield.
Purification: Industrial purification methods such as distillation, crystallization, and advanced chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It can influence biochemical pathways related to amino acid metabolism, neurotransmission, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Aminoethyl)amino]propyltrimethoxysilane: Similar in structure but contains a silane group.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another related compound with applications in surface modification and material science.
Uniqueness
3-[(2-Aminoethyl)amino]-3-phenylpropanoic acid is unique due to its specific combination of amino and phenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications and applications across various fields.
Properties
IUPAC Name |
3-(2-aminoethylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-6-7-13-10(8-11(14)15)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGDSYKPYQYONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate](/img/structure/B8179867.png)

![4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B8179875.png)

![tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8179882.png)
![Methyl 3-[2-(methylamino)ethyl]benzoate HCl](/img/structure/B8179895.png)
